molecular formula C9H10BrNO2 B13679835 Ethyl 2-bromo-6-methylisonicotinate

Ethyl 2-bromo-6-methylisonicotinate

Cat. No.: B13679835
M. Wt: 244.08 g/mol
InChI Key: COYYSMAYSSRSFU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-methylisonicotinate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of isonicotinic acid and features a bromine atom at the 2-position and a methyl group at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-6-methylisonicotinate can be synthesized through several methods. One common approach involves the bromination of 6-methylisonicotinic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step is usually carried out under acidic conditions using sulfuric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-6-methylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 2-azido-6-methylisonicotinate, 2-thiocyanato-6-methylisonicotinate.

    Reduction: 2-amino-6-methylisonicotinate, 2-hydroxy-6-methylisonicotinate.

    Oxidation: 2-bromo-6-methylisonicotinic acid

Scientific Research Applications

Ethyl 2-bromo-6-methylisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-methylisonicotinate is primarily related to its ability to undergo substitution and reduction reactions. These reactions enable the compound to interact with various molecular targets, potentially leading to biological activity. The exact molecular pathways and targets depend on the specific derivatives formed from these reactions .

Comparison with Similar Compounds

    Methyl 2-bromo-6-methylisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-bromoisonicotinate: Lacks the methyl group at the 6-position.

    Ethyl 2-chloro-6-methylisonicotinate: Chlorine atom instead of bromine at the 2-position

Uniqueness: The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs .

Biological Activity

Ethyl 2-bromo-6-methylisonicotinate (CAS Number: 25462-90-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₀BrNO₂
  • Molecular Weight : 244.085 g/mol
  • LogP : 2.32920
  • PSA (Polar Surface Area) : 39.190 Ų

This compound exhibits various biological activities, primarily attributed to its structural characteristics which allow it to interact with biological targets. The following mechanisms have been noted:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.
  • Antimicrobial Activity : There is evidence indicating that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer PotentialInhibits growth of various cancer cell lines
Antimicrobial EffectsEffective against certain bacterial strains
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound against several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis (programmed cell death) in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Table 2: In Vitro Anticancer Activity

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HT-29 (Colon Cancer)20Cell cycle arrest

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

ethyl 2-bromo-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)11-8(10)5-7/h4-5H,3H2,1-2H3

InChI Key

COYYSMAYSSRSFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C)Br

Origin of Product

United States

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